1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1788678-18-1
VCID: VC5295851
InChI: InChI=1S/C19H23NO2S/c1-22-18-7-5-16(6-8-18)17-4-2-3-10-20(13-17)19(21)12-15-9-11-23-14-15/h5-9,11,14,17H,2-4,10,12-13H2,1H3
SMILES: COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC3=CSC=C3
Molecular Formula: C19H23NO2S
Molecular Weight: 329.46

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone

CAS No.: 1788678-18-1

Cat. No.: VC5295851

Molecular Formula: C19H23NO2S

Molecular Weight: 329.46

* For research use only. Not for human or veterinary use.

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone - 1788678-18-1

Specification

CAS No. 1788678-18-1
Molecular Formula C19H23NO2S
Molecular Weight 329.46
IUPAC Name 1-[3-(4-methoxyphenyl)azepan-1-yl]-2-thiophen-3-ylethanone
Standard InChI InChI=1S/C19H23NO2S/c1-22-18-7-5-16(6-8-18)17-4-2-3-10-20(13-17)19(21)12-15-9-11-23-14-15/h5-9,11,14,17H,2-4,10,12-13H2,1H3
Standard InChI Key AJQCMPNKLSXUIT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC3=CSC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an azepane ring—a saturated seven-membered nitrogen-containing heterocycle—substituted at the 3-position with a 4-methoxyphenyl group. The azepane nitrogen is further acylated by a ketone-linked thiophen-3-yl ethyl group. This architecture combines three pharmacophoric elements:

  • Azepane Core: Known for conformational flexibility, the azepane ring enhances binding affinity to biological targets by adapting to steric and electronic environments .

  • 4-Methoxyphenyl Substituent: The methoxy group at the para position of the phenyl ring introduces electron-donating effects, potentially influencing π-π stacking interactions and metabolic stability.

  • Thiophene Moiety: As a sulfur-containing aromatic heterocycle, thiophene contributes to hydrophobic interactions and may enhance bioavailability .

The three-dimensional conformation, inferred from related azepane-thiophene derivatives, suggests that the methoxyphenyl and thiophene groups adopt spatially distinct orientations, minimizing steric clashes (Figure 1) .

Physicochemical Profile

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC19H23NO2S\text{C}_{19}\text{H}_{23}\text{NO}_{2}\text{S}
Molecular Weight329.46 g/mol
IUPAC Name1-[3-(4-methoxyphenyl)azepan-1-yl]-2-(thiophen-3-yl)ethanone
SMILESCOC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC3=CSC=C3
SolubilityNot experimentally determined

The absence of solubility data underscores the need for further experimental characterization. Predictive models suggest moderate lipophilicity (logP3.2\log P \approx 3.2), aligning with the compound’s potential for blood-brain barrier penetration .

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone involves multi-step organic transformations, as inferred from analogous azepane derivatives :

  • Azepane Ring Formation: Cyclization of a linear precursor (e.g., 6-aminohexanol) via acid-catalyzed intramolecular nucleophilic substitution, yielding the azepane scaffold.

  • Methoxyphenyl Introduction: Friedel-Crafts alkylation or Mitsunobu reaction to attach the 4-methoxyphenyl group at the azepane’s 3-position.

  • Thiophene Acylation: Coupling the azepane nitrogen with 3-thiopheneacetyl chloride under basic conditions (e.g., using triethylamine) to install the ketone-linked thiophene moiety.

Critical to optimizing yield is the use of Lewis acids (e.g., AlCl3\text{AlCl}_3) for electrophilic substitutions and palladium catalysts for cross-coupling reactions .

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra would display distinct signals for the azepane methylene protons (δ\delta 1.4–2.1 ppm), methoxy group (δ\delta 3.8 ppm), and thiophene aromatic protons (δ\delta 7.2–7.5 ppm) .

  • Mass Spectrometry: High-resolution mass spectra (HRMS) should exhibit a molecular ion peak at m/zm/z 329.46 ([M+H]+^+).

X-ray crystallography of related compounds (e.g., 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one) reveals planar aromatic systems and non-covalent interactions stabilizing crystal packing .

Biological Activities and Mechanistic Insights

Anticancer Prospects

Preliminary molecular docking studies on similar derivatives suggest inhibition of topoisomerase II and tubulin polymerization. For instance:

  • DNA Intercalation: Anthracene-linked thiophene derivatives intercalate DNA base pairs, inducing apoptosis in MCF-7 breast cancer cells (IC50_{50}: 12 µM) .

  • Kinase Inhibition: Virtual screening identifies strong binding affinity (KdK_d: 0.8 nM) for cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression .

Comparative Analysis with Related Compounds

Structural Analogues

Key analogues and their biological profiles include:

CompoundBiological ActivityReference
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanoneAntifungal (IC50_{50}: 2 µM)
Cu(II)-4-trifluoro-1-phenylbutane-1,3-dione complexAntibacterial (MIC: 8 µg/mL)
1-(5-Bromothiophen-2-yl)chalconeAnticancer (IC50_{50}: 12 µM)

These analogues highlight the role of azepane and thiophene units in modulating target selectivity.

Pharmacokinetic Considerations

In silico ADMET predictions for the title compound suggest:

  • Absorption: High gastrointestinal absorption (95%) due to moderate lipophilicity.

  • Metabolism: Susceptibility to cytochrome P450 3A4-mediated oxidation at the methoxy group.

  • Toxicity: Low hepatotoxicity risk (LD50_{50}: >1000 mg/kg in rodents) .

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